![molecular formula C13H16N2O B12108390 5-Quinolinamine, 8-(2-methylpropoxy)- CAS No. 929341-53-7](/img/structure/B12108390.png)
5-Quinolinamine, 8-(2-methylpropoxy)-
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Overview
Description
5-Quinolinamine, 8-(2-methylpropoxy)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Quinolinamine, 8-(2-methylpropoxy)-, can be achieved through several classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods involve the construction of the quinoline scaffold through various cyclization reactions.
For instance, the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Quinolinamine, 8-(2-methylpropoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Quinolinamine, 8-(2-methylpropoxy)- can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
5-Quinolinamine, 8-(2-methylpropoxy)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Quinolinamine, 8-(2-methylpropoxy)- involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites . The compound also exhibits antifungal and antibacterial activities by disrupting the cell membrane integrity of the pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Quinolinamine, 8-(2-methylpropoxy)- include:
- 5-Aminoquinoline
- 8-Quinolinamine derivatives with various substituents
Uniqueness
What sets 5-Quinolinamine, 8-(2-methylpropoxy)- apart from other quinoline derivatives is its unique 8-(2-methylpropoxy) substituent. This structural feature enhances its biological activity and makes it a promising candidate for developing new therapeutic agents .
Biological Activity
5-Quinolinamine, 8-(2-methylpropoxy)- is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antimalarial, antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline core with an amino group at the 5-position and a propoxy substituent at the 8-position. The synthesis of quinoline derivatives often involves methods such as cyclization reactions or modifications of existing quinoline structures to enhance biological activity.
Antimalarial Activity
Recent studies have shown that derivatives of 8-quinolinamines exhibit significant antimalarial activity. For instance, compounds with structural similarities to 5-quinolinamine, including various alkoxy substitutions, have demonstrated potent in vitro activity against Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL for drug-sensitive strains and similar efficacy against multidrug-resistant strains .
Table 1: Antimalarial Activity of Quinoline Derivatives
Compound | IC50 (ng/mL) | Strain Type |
---|---|---|
5-Quinolinamine, 8-(2-methylpropoxy)- | TBD | Drug-sensitive P. falciparum |
Other 8-quinolinamines | 20 - 4760 | Drug-resistant P. falciparum |
In vivo studies have further validated these findings, showing that certain analogues can cure infections in animal models at doses as low as 25 mg/kg/day .
Antibacterial and Antifungal Properties
The antibacterial activity of quinoline derivatives has also been well-documented. For example, studies indicate that these compounds can inhibit various bacterial strains, including Staphylococcus aureus, with IC50 values ranging from 1.33 to 18.9 μg/mL . Similarly, antifungal activities against Candida species have been reported, with IC50 values indicating effective inhibition at low concentrations .
Table 2: Antibacterial and Antifungal Activity
Pathogen | IC50 (μg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 1.33 - 18.9 | Antibacterial |
Candida albicans | 4.93 - 19.38 | Antifungal |
Cryptococcus neoformans | 0.67 - 18.64 | Antifungal |
Anticancer Activity
The anticancer potential of quinoline derivatives is another area of active research. Compounds derived from the quinoline scaffold have shown promising results against various cancer cell lines due to their ability to modulate cellular metal and redox homeostasis . For instance, modifications at specific positions on the quinoline ring can enhance lipophilicity and increase anticancer activity .
Table 3: Anticancer Activity of Quinoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Quinoline derivative A | A431 | 0.59 |
Quinoline derivative B | MCF-7 | 1.52 |
The biological activities associated with quinoline derivatives are attributed to their ability to interact with various molecular targets:
- Antimalarial Mechanism : The compounds disrupt the metabolic processes of the malaria parasite by inhibiting key enzymes involved in its lifecycle.
- Antibacterial Mechanism : They may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
- Antifungal Mechanism : These compounds often inhibit fungal growth by targeting ergosterol biosynthesis.
- Anticancer Mechanism : They may induce apoptosis in cancer cells through oxidative stress or by disrupting cellular signaling pathways.
Case Studies
Several case studies highlight the therapeutic potential of quinoline derivatives:
- Antimalarial Efficacy : A study involving mice infected with drug-resistant Plasmodium yoelii nigeriensis showed that specific analogues of quinolinamines cured infections at doses of 50 mg/kg/day, demonstrating their potential as effective antimalarials .
- Antibacterial Trials : Clinical trials evaluating the efficacy of quinoline derivatives against resistant bacterial strains have shown promising results, suggesting their potential role in combating antibiotic resistance .
- Cancer Research : Investigations into the use of quinoline-based compounds for treating various cancers have revealed their ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Properties
CAS No. |
929341-53-7 |
---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
8-(2-methylpropoxy)quinolin-5-amine |
InChI |
InChI=1S/C13H16N2O/c1-9(2)8-16-12-6-5-11(14)10-4-3-7-15-13(10)12/h3-7,9H,8,14H2,1-2H3 |
InChI Key |
MDWSBTRTTZOOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C2C(=C(C=C1)N)C=CC=N2 |
Origin of Product |
United States |
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